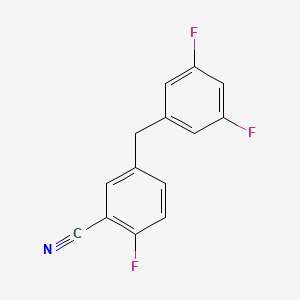

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile

Description

BenchChem offers high-quality 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N/c15-12-5-10(6-13(16)7-12)3-9-1-2-14(17)11(4-9)8-18/h1-2,4-7H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGYBBYLYLUHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=CC(=C2)F)F)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108745-25-0 | |

| Record name | 5-(3,5-difluorobenzyl)-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile (CAS No. 1108745-25-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Kinase Inhibition

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, identified by the CAS number 1108745-25-0, is a highly significant intermediate in the field of medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its molecular structure, featuring a trifluorinated biphenyl-like core, makes it an essential component in the synthesis of potent kinase inhibitors. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its critical role in the structure-activity relationship (SAR) of targeted pharmaceuticals, most notably as a precursor to the FDA-approved drug Entrectinib.[2][3]

Chemical Identity and Physicochemical Properties

The structural architecture of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile consists of a 2-fluorobenzonitrile ring connected to a 3,5-difluorobenzyl group via a methylene bridge.[3] This specific arrangement of fluorine atoms and the nitrile group imparts unique electronic properties that are crucial for its function in drug molecules.

Table 1: Physicochemical Properties of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile

| Property | Value | Source(s) |

| CAS Number | 1108745-25-0 | [1][2][3] |

| Molecular Formula | C₁₄H₈F₃N | [1][3] |

| Molecular Weight | 247.22 g/mol | [2][3] |

| Appearance | Yellow to off-white powder/solid | [1] |

| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and xylene. | [4][5] |

| Storage | Sealed in a dry environment at room temperature. |

Note: Some physical properties like boiling and melting points are not consistently reported in publicly available literature and should be determined empirically for specific applications.

Synthesis and Mechanistic Insights

The most efficient and widely documented method for the synthesis of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl boronic acid and an aryl halide, offering high yields and good functional group tolerance.

The reaction proceeds by coupling 3-cyano-4-fluorobenzeneboronic acid with 3,5-difluorobenzyl bromide. The palladium catalyst, typically in the form of Tetrakis(triphenylphosphine)palladium(0), facilitates the reaction in the presence of a base, such as potassium phosphate, in a suitable solvent like toluene.[3]

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

3-Cyano-4-fluorobenzeneboronic acid

-

3,5-Difluorobenzyl bromide

-

Tetrakis(triphenylphosphine)palladium(0)

-

Potassium phosphate

-

Toluene (anhydrous)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard laboratory glassware for organic synthesis

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add 3-cyano-4-fluorobenzeneboronic acid (1.0 equivalent), 3,5-difluorobenzyl bromide (1.1 equivalents), potassium phosphate (2.0 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent Addition: Under a positive flow of inert gas, add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M).

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the dried organic solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile as a yellow to off-white solid.

Yield: Reported yields for this reaction are typically high, often around 85%.

The Critical Role in Kinase Inhibitor Structure-Activity Relationship (SAR)

The 3,5-difluorobenzyl moiety of this compound is a key pharmacophore in a number of kinase inhibitors. In the context of drugs like Entrectinib, which targets ROS1 and NTRK kinases, this structural feature plays a pivotal role in binding to the ATP pocket of the enzyme.

The fluorine atoms are not merely passive substituents; they actively participate in crucial intermolecular interactions. The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the benzyl ring, influencing its interaction with the kinase active site. More specifically, the 3,5-difluoro substitution pattern is thought to optimize binding through halogen bonding with backbone carbonyls in the ATP binding pocket.[3] Furthermore, the nitrile group can engage in dipole-dipole interactions with key amino acid residues, such as lysine, thereby enhancing the affinity of the inhibitor for its target.[3]

The incorporation of fluorine atoms can also confer other favorable pharmacokinetic properties to the final drug molecule, such as increased metabolic stability and improved bioavailability.

Applications in Drug Discovery and Development

The primary and most significant application of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is as a crucial building block in the synthesis of Entrectinib (Rozlytrek®). Entrectinib is an FDA-approved targeted therapy for the treatment of ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors.[3]

Beyond Entrectinib, this intermediate is a valuable tool for researchers developing other novel kinase inhibitors. Its unique structural and electronic properties make it an attractive starting point for the design of inhibitors targeting a range of kinases implicated in various diseases. The principles of its interaction with the kinase active site can be extrapolated to guide the design of new therapeutic agents.

Characterization Data

For unambiguous identification and quality control, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both rings and a singlet for the methylene bridge protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms in the benzonitrile and difluorobenzyl moieties, including the nitrile carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 247.22.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2220-2260 cm⁻¹.

Safety and Handling

As with all chemical reagents, 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory.[4][5] Users should wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is more than just a chemical intermediate; it is a testament to the power of rational drug design and the importance of fluorination in modern medicinal chemistry. Its well-defined synthesis and crucial role in the structure of potent kinase inhibitors like Entrectinib underscore its value to the scientific community. This guide provides a foundational understanding of this key molecule, empowering researchers and drug development professionals to leverage its unique properties in the ongoing quest for novel and effective therapeutics.

References

-

ChemBK. (2024, April 9). Benzonitrile, 5-[(3,5-difluorophenyl)methyl]-2-fluoro- Request for Quotation. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1108745-25-0. Retrieved from [Link]

-

MDPI. (n.d.). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzonitrile. Retrieved from [Link]

-

Thieme Chemistry. (2021, April 1). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]

-

MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

PubMed. (2002, August 19). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Retrieved from [Link]

-

PubMed. (2013, May 23). Protein kinase inhibitor design by targeting the Asp-Phe-Gly (DFG) motif. Retrieved from [Link]

-

SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]

-

NIH. (n.d.). A novel mechanism by which small molecule inhibitors induce the DFG flip in Aurora A. Retrieved from [Link]

-

PubMed Central. (n.d.). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile in Modern Drug Discovery

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile stands as a pivotal intermediate in the synthesis of cutting-edge pharmaceuticals, most notably as a key building block for the targeted cancer therapeutic, Entrectinib.[1][2] The precise physicochemical characteristics of this molecule are of paramount importance, governing its reactivity, solubility, and handling properties during the intricate process of drug substance manufacturing. An in-depth understanding of these properties is not merely academic; it is a prerequisite for process optimization, ensuring batch-to-batch consistency, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, therefore, offers a comprehensive exploration of the known physicochemical attributes of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, grounded in available data and established scientific principles.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is a structurally defined organic compound with the following key identifiers:

| Property | Value | Source |

| IUPAC Name | 5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile | [3] |

| CAS Number | 1108745-25-0 | [1][4] |

| Molecular Formula | C₁₄H₈F₃N | [1][3][4] |

| Molecular Weight | 247.22 g/mol | [1][3] |

| Appearance | White to off-white or yellow solid/powder | [2][4] |

The molecule's architecture, featuring a 2-fluorobenzonitrile core linked to a 3,5-difluorobenzyl moiety via a methylene bridge, is crucial to its function as a synthetic intermediate.[3] The strategic placement of three fluorine atoms significantly influences the molecule's electronic properties and, consequently, its reactivity and intermolecular interactions.[3]

Caption: Chemical structure of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile.

Spectroscopic and Crystallographic Profile

A molecule's spectroscopic signature provides an irrefutable fingerprint of its identity and purity. While specific, detailed spectral data for 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is not widely published in publicly accessible literature, several commercial suppliers indicate the availability of proton nuclear magnetic resonance (¹H NMR), infrared (IR), and mass spectrometry (MS) data.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzonitrile and difluorobenzyl rings, as well as a characteristic singlet for the methylene bridge protons. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and nitrile substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct resonances for each of the 14 carbon atoms in the molecule. The chemical shifts of the carbons directly attached to fluorine atoms would exhibit characteristic splitting due to carbon-fluorine coupling.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: A 5-10 mg sample of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.

-

Data Acquisition: The NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard pulse programs for ¹H and ¹³C{¹H} NMR would be utilized.

-

Data Processing and Analysis: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane). Integration of the ¹H NMR signals would confirm the relative number of protons, and analysis of the coupling constants would provide information on the connectivity of the atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile would be expected to exhibit characteristic absorption bands for:

-

Nitrile (C≡N) stretch: A sharp, intense band around 2220-2240 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch (from the CH₂ bridge): Bands just below 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

-

C-F stretching: Strong bands in the 1000-1400 cm⁻¹ region.

Experimental Protocol for IR Analysis (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal in such a way that it reflects off the internal surface in contact with the sample. This evanescent wave penetrates a short distance into the sample, and the resulting absorption spectrum is measured.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 247.06, corresponding to its exact mass. The fragmentation pattern would likely involve cleavage of the benzyl C-C bond, leading to characteristic fragment ions.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with a high-energy electron beam, causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Analysis: The abundance of each ion is measured, and the resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions, which can aid in structural confirmation.

Crystal Structure

To date, there is no publicly available single-crystal X-ray diffraction data for 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile. Such an analysis would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Hypothetical Workflow for Crystal Structure Determination:

Caption: A typical workflow for the determination of a small molecule crystal structure.

Physical and Chemical Properties

The physical and chemical properties of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile are critical for its handling, storage, and use in chemical synthesis.

Solubility

Rationale for Experimental Solubility Determination:

Quantitative solubility data is essential for designing and optimizing synthetic reactions, purification processes (such as crystallization), and formulation development. The "shake-flask" method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Melting Point, Boiling Point, and Density

-

Melting Point: An experimental melting point has not been definitively reported in the available literature. A sharp melting point range is a key indicator of the purity of a crystalline solid.

-

Boiling Point: A predicted boiling point of 317.2 ± 37.0 °C is available. Due to the high boiling point, distillation would likely be performed under reduced pressure to prevent decomposition.

-

Density: A predicted density of 1.29 ± 0.1 g/cm³ has been reported.

Partition Coefficient (LogP) and Acidity/Basicity (pKa)

-

LogP: The partition coefficient between octanol and water (LogP) is a crucial parameter in drug development, as it provides an indication of a molecule's lipophilicity and its ability to cross cell membranes. A calculated value, XLogP3, of 3.56638 has been reported.[6] An experimental determination, typically using the shake-flask method followed by quantification of the compound in each phase (e.g., by HPLC-UV), would provide a more accurate measure.

-

pKa: The pKa value indicates the acidity or basicity of a compound. The nitrile group is very weakly basic, and the aromatic rings are not readily protonated or deprotonated under typical conditions. Therefore, the pKa of this compound is not expected to be a significant factor in most synthetic applications.

Synthesis and Reactivity

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is a key intermediate in the synthesis of Entrectinib.[1][2] The most commonly cited method for its preparation is a Suzuki-Miyaura cross-coupling reaction.[3]

Sources

An In-Depth Technical Guide to 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, a critical intermediate in modern pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, optimized synthetic pathways, and its pivotal role in the development of targeted kinase inhibitors. We will explore the mechanistic basis for its utility and provide actionable protocols to support its application in a laboratory setting.

Part 1: Chemical Identity and Physicochemical Properties

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is an organic compound characterized by a trifluorinated structure, which imparts unique chemical properties crucial for its application in medicinal chemistry.[1] Its formal IUPAC name is 5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile.[2][3] The molecule consists of a 2-fluorobenzonitrile core linked via a methylene bridge to a 3,5-difluorobenzyl substituent.[2] This specific arrangement of fluorine atoms and the nitrile group is instrumental in its function as a high-value pharmaceutical intermediate.[2][4]

The presence of three electron-withdrawing fluorine atoms significantly influences the molecule's electronic profile, enhancing its stability and modulating its interactions with biological targets.[2] The compound typically appears as a white solid or a yellow to off-white powder.[1][5]

Core Data Summary

All essential quantitative and identifying data for 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₈F₃N | [2][5][6][7] |

| Molecular Weight | 247.22 g/mol | [2][6][7][8] |

| CAS Number | 1108745-25-0 | [2][5][6][9] |

| IUPAC Name | 5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile | [2][3] |

| Appearance | Yellow to off-white powder / White solid | [1][5] |

| Predicted Boiling Point | 317.2 ± 37.0 °C | [10] |

| Predicted Density | 1.29 ± 0.1 g/cm³ | [10] |

| SMILES | N#CC1=CC(CC2=CC(F)=CC(F)=C2)=CC=C1F | [2][8] |

| InChI Key | RWGYBBYLYLUHJF-UHFFFAOYSA-N | [2][3] |

| Storage Conditions | Room temperature, sealed in a dry environment | [8][9][10] |

Molecular Structure Visualization

The 2D chemical structure of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is depicted below, illustrating the spatial arrangement of its constituent aromatic systems and functional groups.

Sources

- 1. chembk.com [chembk.com]

- 2. 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile (1108745-25-0) for sale [vulcanchem.com]

- 3. eontrading.uk [eontrading.uk]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. 5-(3,5-difluorobenzyl)-2-fluorobenzonitrile | 1108745-25-0 [chemicalbook.com]

- 7. 5-(3,5-difluorobenzyl)-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. 1108745-25-0|5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 9. 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile - CAS:1108745-25-0 - Sunway Pharm Ltd [3wpharm.com]

- 10. 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile [myskinrecipes.com]

Solubility Profile of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the intricate process of drug discovery and development, the characterization of a compound's physicochemical properties is a foundational pillar upon which success is built. Among these, solubility stands out as a critical determinant of a drug candidate's fate, influencing everything from reaction kinetics in synthesis to bioavailability in the final formulation. This guide provides an in-depth technical exploration of the solubility of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, a key intermediate in the synthesis of the targeted cancer therapy, Entrectinib.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding and experimentally determining the solubility of this and other complex organic molecules. We will delve into the theoretical underpinnings of solubility, present robust, field-proven experimental protocols, and discuss the critical impact of solid-state properties on dissolution.

Physicochemical Characteristics of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile

A thorough understanding of a molecule's structure and fundamental properties is the starting point for any solubility investigation. The structure dictates the intermolecular forces at play, which in turn govern its interaction with various solvents.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1108745-25-0 | [1] |

| Molecular Formula | C₁₄H₈F₃N | [1][3][4] |

| Molecular Weight | 247.22 g/mol | [1] |

| Appearance | White to off-white/yellow solid | [3][4] |

| Structure | A benzonitrile core with a fluorine atom at the 2-position and a 3,5-difluorobenzyl group at the 5-position. | [1] |

The molecule possesses several features that influence its solubility. The presence of three fluorine atoms and a nitrile group introduces significant polarity and the potential for dipole-dipole interactions. The two aromatic rings contribute to its largely nonpolar character, suggesting that its solubility will be a nuanced interplay of these competing characteristics.

Theoretical Framework: Predicting Solubility

The age-old axiom of "like dissolves like" serves as a valuable, albeit simplified, starting point for predicting solubility.[5][6] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents (e.g., alcohols, water): These solvents have molecules with significant dipole moments and can engage in hydrogen bonding. While the fluorine and nitrile groups of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile can interact with polar solvents, the large, nonpolar aromatic structure may limit its solubility in highly polar solvents like water.

-

Nonpolar Solvents (e.g., alkanes, toluene): These solvents have molecules with low dipole moments and interact primarily through weaker van der Waals forces. The aromatic rings of the compound suggest it will have some affinity for nonpolar solvents.

-

Dipolar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents possess significant dipole moments but do not have hydrogen bond-donating capabilities.[7] They are often effective at dissolving compounds that have a mix of polar and nonpolar characteristics.

Based on its structure, 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is expected to exhibit favorable solubility in a range of organic solvents, particularly those with intermediate polarity. Indeed, preliminary information indicates its solubility in solvents such as ethanol, diethyl ether, and xylene.[3]

Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol

Theoretical predictions provide a useful starting point, but empirical determination of solubility is essential for accurate process development and formulation. The equilibrium shake-flask method is a well-established and reliable technique for this purpose.[8][9] Adherence to Good Laboratory Practices (GLP) is paramount to ensure the generation of reproducible and trustworthy data.[10][11]

Core Principle

The method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, representing the equilibrium solubility.

Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination process.

Caption: A stepwise workflow for determining equilibrium solubility.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an amount of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile into a series of glass vials, ensuring an excess of solid will remain after equilibrium is reached.

-

Precisely add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. The temperature should be carefully controlled as it significantly impacts solubility.[8][9]

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The necessary time may need to be determined experimentally.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials and allow the undissolved solid to settle.

-

Separate the saturated supernatant from the solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE). This step is critical to avoid contamination of the supernatant with undissolved solid.

-

-

Analysis:

-

Accurately dilute a known volume of the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility, typically expressed in mg/mL or g/100mL, taking into account the dilution factor.

-

Report the solubility along with the temperature at which the measurement was conducted.

-

Solvent Selection and Expected Solubility Trends

The choice of solvent is critical in both synthetic chemistry and pharmaceutical formulation.[12][13] For 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, a range of solvents should be screened to identify those that provide optimal solubility for specific applications.

Table 2: Recommended Organic Solvents for Solubility Screening

| Solvent Class | Examples | Rationale | Expected Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents capable of hydrogen bonding and dipole-dipole interactions. | Moderate to High |

| Ketones | Acetone, Methyl Ethyl Ketone | Dipolar aprotic solvents with strong dipole moments. | High |

| Esters | Ethyl Acetate | Dipolar aprotic solvent, commonly used in chromatography and recrystallization. | Moderate to High |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Less polar than ketones and esters, but can engage in dipole-dipole interactions. | Moderate |

| Halogenated | Dichloromethane (DCM) | Apolar solvent with a significant dipole moment. | Moderate to High |

| Aromatic | Toluene, Xylene | Nonpolar solvents, interaction primarily through van der Waals forces with the aromatic rings. | Moderate |

| Nitriles | Acetonitrile | Dipolar aprotic solvent, structurally similar to the nitrile group of the solute. | High |

The Impact of Solid-State Properties: Polymorphism

It is crucial for researchers to recognize that the solubility of a crystalline solid is not solely dependent on its chemical structure and the chosen solvent. The arrangement of molecules in the crystal lattice, a phenomenon known as polymorphism, can significantly influence solubility.[14][15]

Different polymorphs of the same compound can exhibit different free energies, melting points, and, consequently, different solubilities.[14] Typically, a metastable polymorph will exhibit higher kinetic solubility than the most thermodynamically stable form.[16] However, the metastable form may convert to the more stable, less soluble form over time, especially in solution.[16]

Therefore, when determining and reporting solubility, it is imperative to characterize the solid form of the material being tested, both before and after the experiment, using techniques such as:

-

X-Ray Powder Diffraction (XRPD)

-

Differential Scanning Calorimetry (DSC)

-

Infrared (IR) or Raman Spectroscopy

The potential for different crystalline forms makes a thorough polymorphic screen a critical step in the development of any crystalline pharmaceutical compound or intermediate.[17]

Caption: Relationship between polymorphic forms and solubility.

Conclusion: A Foundation for Rational Development

References

- Avdeef, A. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.

-

Byrne, F. P., et al. (2016). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 21(12), 1721. Available at: [Link]

-

Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Available at: [Link]

-

Filippi, J., et al. (2014). Solvent selection for pharmaceuticals. ResearchGate. Available at: [Link]

-

Purosolv. (n.d.). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

-

Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 12(8), 1875-1896. Available at: [Link]

-

Various Authors. (n.d.). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

-

Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth. Retrieved from [Link]

-

Gholami, H., et al. (2017). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 56(45), 13013-13023. Available at: [Link]

- Various Authors. (n.d.).

-

PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]

-

ChemBK. (2024). Benzonitrile, 5-[(3,5-difluorophenyl)methyl]-2-fluoro-. Retrieved from [Link]

-

SciSpace. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

- Various Authors. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Various Sources.

- Various Authors. (2023). Solubility of Organic Compounds. Various Sources.

- Various Authors. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Various Sources.

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzonitrile. Retrieved from [Link]

-

Pharma Beginners. (2020). Good Laboratory Practices (GLP) - SOP & Guideline. Retrieved from [Link]

-

Tradeindia. (n.d.). Fulvestrant Intermediate N-2. Retrieved from [Link]

Sources

- 1. 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile (1108745-25-0) for sale [vulcanchem.com]

- 2. 5-(3,5-difluorobenzyl)-2-fluorobenzonitrile | 1108745-25-0 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. mdpi.com [mdpi.com]

- 8. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 11. pharmabeginers.com [pharmabeginers.com]

- 12. researchgate.net [researchgate.net]

- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 14. mt.com [mt.com]

- 15. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 16. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]

The Structure-Activity Relationship of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile: A Core Scaffold for Potent Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient drug discovery. The compound 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile has emerged as one such scaffold, most notably as a critical intermediate in the synthesis of Entrectinib (Rozlytrek®). Entrectinib is an FDA-approved inhibitor of the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, TrkC), ROS1, and ALK tyrosine kinases, used in the treatment of various solid tumors.[1] The clinical success of Entrectinib underscores the inherent potential of its core components, making a detailed analysis of the structure-activity relationship (SAR) of the 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile scaffold essential for the development of future kinase inhibitors.

This guide provides a comprehensive exploration of the SAR of this diarylmethane scaffold. By dissecting the molecule into its key structural motifs, we will elucidate the role of each component in mediating interactions with the kinase ATP-binding pocket. This analysis is grounded in the established pharmacology of Entrectinib and broader principles of kinase inhibitor design, offering a predictive framework for designing novel analogs with enhanced potency, selectivity, and desirable pharmacokinetic properties.

Molecular Architecture and its Significance

The structure of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, with a molecular formula of C₁₄H₈F₃N and a molecular weight of 247.22 g/mol , is characterized by two key aromatic systems connected by a methylene bridge: a 3,5-difluorobenzyl group and a 2-fluorobenzonitrile core.[2] This seemingly simple arrangement is a sophisticated solution to the challenge of achieving potent and selective kinase inhibition.

The following sections will delve into the specific contributions of each of these components to the overall activity of molecules derived from this scaffold.

Part 1: The 3,5-Difluorobenzyl Moiety - A Key to Potency and Selectivity

The 3,5-difluorobenzyl group is a frequently employed motif in kinase inhibitors, and its presence in this scaffold is critical for optimizing interactions within the ATP-binding pocket.

The Role of Fluorine Substituents

The strategic placement of fluorine atoms at the 3 and 5 positions of the benzyl ring serves multiple purposes:

-

Enhanced Binding Affinity through Halogen Bonding: The electron-withdrawing nature of fluorine atoms creates a region of positive electrostatic potential on the halogen atom, known as a σ-hole. This allows for favorable halogen bonding interactions with electron-rich backbone carbonyls in the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[2]

-

Modulation of pKa and Lipophilicity: Fluorine substitution lowers the pKa of nearby hydrogen bond donors and increases the lipophilicity of the molecule. This can enhance cell permeability and oral bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This "metabolic blocking" at strategic positions can significantly prolong the half-life of a drug.

SAR Insights for the Benzyl Ring

Based on these principles, the following SAR trends can be predicted for modifications to the 3,5-difluorobenzyl moiety:

-

Position of Fluorine Atoms: Moving the fluorine atoms to other positions (e.g., 2,4-difluoro or 3,4-difluoro) would likely alter the vector of the halogen bonds and other interactions, potentially reducing binding affinity. The 3,5-substitution pattern appears optimal for many kinase targets.

-

Replacement of Fluorine: Substitution of fluorine with other halogens (Cl, Br) could be tolerated and may even enhance halogen bonding strength. However, this would also increase steric bulk and lipophilicity, which could negatively impact solubility and selectivity.

-

Introduction of Other Substituents: Adding small, electron-withdrawing groups might maintain or enhance activity, while bulky or electron-donating groups would likely be detrimental due to steric clashes and altered electronics.

Part 2: The 2-Fluorobenzonitrile Core - The Anchor and Interaction Hub

The 2-fluorobenzonitrile moiety serves as the primary anchor for the molecule within the kinase active site and provides crucial interaction points.

The Nitrile Group: A Key Hydrogen Bond Acceptor

The nitrile (-C≡N) functionality is a key pharmacophoric feature. It is a potent hydrogen bond acceptor, often forming critical interactions with hinge region residues, such as the backbone NH of a conserved leucine or alanine. In the context of this scaffold, the nitrile group is believed to engage in dipole-dipole interactions with lysine residues in the ATP-binding pocket, significantly enhancing target affinity.[2]

The 2-Fluoro Substituent: Fine-Tuning Potency and Properties

The fluorine atom at the 2-position of the benzonitrile ring plays a more subtle but important role:

-

Electronic Modulation: As an electron-withdrawing group, it can enhance the hydrogen bond accepting capability of the nitrile group.

-

Conformational Control: The 2-fluoro substituent can influence the preferred conformation of the molecule, locking it into a bioactive conformation for optimal binding.

-

Improved Physicochemical Properties: Similar to the fluorines on the benzyl ring, this substitution can improve metabolic stability and membrane permeability.

SAR Insights for the Benzonitrile Ring

Modifications to this part of the scaffold are likely to have a significant impact on activity:

-

Nitrile Replacements: Replacing the nitrile with other hydrogen bond acceptors (e.g., carboxamide, ketone) could be a viable strategy, but the linear geometry and potent accepting properties of the nitrile are often optimal.

-

Positional Isomers of the Nitrile Group: Moving the nitrile to the 3- or 4-position would drastically change the geometry of the interaction with the hinge region and is expected to abolish or significantly reduce activity.

-

Alterations to the 2-Fluoro Group: Replacing the 2-fluoro with other small, electron-withdrawing groups might be tolerated. However, larger substituents would likely introduce steric hindrance.

Part 3: The Methylene Bridge - Providing Flexibility and Orientation

The methylene bridge (-CH₂-) connecting the two aromatic rings provides the necessary flexibility for the molecule to adopt the correct orientation for optimal binding within the kinase active site.

SAR Insights for the Methylene Bridge

-

Altering Bridge Length: Increasing the length of the bridge (e.g., to an ethylene bridge) would create a more flexible molecule, which could be entropically unfavorable for binding. A shorter bridge (direct connection of the rings) would be too rigid and would likely prevent the molecule from adopting the required conformation.

-

Introducing Heteroatoms: Replacing the methylene group with a heteroatom, such as an oxygen (ether linkage) or a nitrogen (amine linkage), would significantly alter the bond angles and electronic properties. While diaryl ether scaffolds are common in kinase inhibitors, this change would need to be carefully considered in the context of the specific target kinase.

Experimental Protocols for Evaluating Biological Activity

To investigate the SAR of novel analogs of the 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile scaffold, a series of in vitro and cell-based assays are essential.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.

1. Radiometric Assays:

-

Principle: This "gold standard" method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein).[3]

-

Protocol:

-

Prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP (spiked with [γ-³³P]ATP) in an appropriate buffer.

-

Add serial dilutions of the test compound.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, typically by spotting the mixture onto a phosphocellulose filter paper followed by washing.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

2. Fluorescence-Based Assays (e.g., TR-FRET):

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common non-radioactive alternative. They typically involve a biotinylated substrate and a phosphorylation-specific antibody labeled with a fluorophore.[4]

-

Protocol:

-

Perform the kinase reaction as described above (using non-radioactive ATP).

-

Stop the reaction and add a detection mixture containing a europium-labeled anti-phospho antibody (donor) and streptavidin-labeled acceptor fluorophore.

-

If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity, resulting in a FRET signal.

-

Read the signal on a TR-FRET compatible plate reader.

-

Calculate IC₅₀ values from the dose-response curve.

-

Cell-Based Assays

These assays assess the ability of a compound to inhibit the target kinase within a cellular context.

1. Phospho-Target Immunoblotting:

-

Principle: This method measures the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor.

-

Protocol:

-

Culture a relevant cancer cell line known to be driven by the target kinase (e.g., KM12 cells for TrkA).[5]

-

Treat the cells with various concentrations of the test compound for a specified time.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the target kinase and a total protein antibody as a loading control.

-

Visualize the bands and quantify the reduction in phosphorylation.

-

2. Cell Proliferation Assays:

-

Principle: These assays determine the effect of the compound on the growth of cancer cells that are dependent on the target kinase for their proliferation and survival.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate for a period of time (e.g., 72 hours).

-

Measure cell viability using a reagent such as resazurin or CellTiter-Glo®.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curve.

-

Data Presentation: A Hypothetical SAR Table

To illustrate the application of these principles, the following table presents hypothetical data for a series of analogs based on the 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile scaffold, evaluated against a target kinase (e.g., TrkA).

| Compound | R¹ (Benzonitrile Ring) | R² (Benzyl Ring) | TrkA IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) |

| 1 (Core Scaffold) | 2-F | 3,5-di-F | 50 | 250 |

| 2 | H | 3,5-di-F | 200 | 1000 |

| 3 | 2-Cl | 3,5-di-F | 65 | 300 |

| 4 | 2-F | 3-F | 150 | 800 |

| 5 | 2-F | H | 500 | >5000 |

| 6 | 2-F | 3,5-di-Cl | 40 | 200 |

This data is illustrative and intended to demonstrate potential SAR trends.

Visualizing the SAR Logic and Experimental Workflow

Logical Relationships in SAR

Caption: Step-by-step workflow for evaluating new analogs.

Conclusion and Future Directions

The 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile scaffold represents a highly optimized starting point for the design of novel kinase inhibitors. Its constituent parts—the 3,5-difluorobenzyl group, the methylene bridge, and the 2-fluorobenzonitrile core—each play a crucial and synergistic role in achieving potent inhibition of key oncogenic kinases. The principles outlined in this guide provide a robust framework for understanding the SAR of this important molecular architecture. Future drug discovery efforts can leverage this understanding to design next-generation inhibitors with improved potency, refined selectivity profiles, and the ability to overcome clinical resistance, ultimately expanding the therapeutic potential of this privileged scaffold.

References

-

ResearchGate. Research progress of TRK inhibitors and their structure-activity relationship. Available from: [Link]

-

Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639. Available from: [Link]

-

Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]

Sources

Entrectinib: A Technical Guide to the Mechanism of Action of a Pan-TRK, ROS1, and ALK Inhibitor Synthesized from a Difluorobenzyl Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Entrectinib (marketed as Rozlytrek®) represents a significant advancement in precision oncology, offering a targeted therapeutic strategy for patients with solid tumors harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions, as well as non-small cell lung cancer (NSCLC) with ROS1 rearrangements.[1][2] This guide provides a detailed examination of Entrectinib's mechanism of action, from its molecular interactions to its cellular consequences. We will explore its function as a potent, ATP-competitive inhibitor of the TRK A/B/C, ROS1, and anaplastic lymphoma kinase (ALK) tyrosine kinases.[3][4] A unique focus of this document is the strategic role of its synthetic precursor, 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, which provides the critical difluorobenzyl moiety essential for the drug's high-potency binding and favorable pharmacokinetic profile.[5] Furthermore, we will detail the key experimental protocols required to validate this mechanism, providing fellow scientists with a robust framework for research and development in the field of kinase inhibitors.

Introduction: From Precursor to Potent Inhibitor

The Clinical Challenge: NTRK, ROS1, and ALK Fusion-Driven Malignancies

The discovery of specific genetic alterations as drivers of oncogenesis has revolutionized cancer therapy. Gene rearrangements involving NTRK1/2/3, ROS1, and ALK are prime examples. These alterations lead to the creation of fusion proteins with constitutively active kinase domains, which in turn activate downstream signaling pathways that drive unchecked cell proliferation and survival.[6][7] These oncogenic fusions, while rare, occur across a wide range of tumor histologies, creating a need for "tumor-agnostic" therapies. A significant challenge in treating these cancers, particularly lung cancer, is the high incidence of central nervous system (CNS) metastases, as many early-generation inhibitors have poor blood-brain barrier penetration.[8][9]

Entrectinib: A CNS-Active, Multi-Targeted Solution

Entrectinib is an orally bioavailable, CNS-active small molecule designed to address these challenges.[7][10] It is a selective tyrosine kinase inhibitor with potent, low nanomolar activity against the TRK A/B/C, ROS1, and ALK proteins.[1][3] Its approval by regulatory bodies like the FDA for both NTRK fusion-positive solid tumors and ROS1-positive NSCLC underscores its clinical efficacy.[2] A key differentiator for Entrectinib is its demonstrated activity against intracranial metastases, providing a crucial therapeutic option for patients with CNS involvement.[9][11]

The Synthetic Keystone: The Role of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile

The journey to a potent therapeutic agent begins with its chemical synthesis. 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is a critical intermediate in the construction of Entrectinib.[5] This precursor undergoes a series of transformations where the benzonitrile moiety is cyclized to form the indazole core of the final drug.[12]

Crucially, this intermediate provides the 3,5-difluorobenzyl group that is retained in the final structure of Entrectinib.[5][13] The strategic placement of fluorine atoms on this benzyl ring is not trivial; it serves to enhance the molecule's pharmacokinetic properties and modulates its electronic profile to optimize interactions within the kinase ATP-binding pocket.[5] This structural feature is integral to the high-potency inhibition that defines Entrectinib's mechanism of action.

Molecular Mechanism of Action

Primary Targets: TRKA/B/C, ROS1, and ALK Kinases

Entrectinib is a multi-targeted inhibitor, a feature that broadens its clinical utility. Its primary targets are:

-

Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC): Encoded by NTRK1, NTRK2, and NTRK3 genes, these receptors are essential for neuronal development. In cancer, NTRK gene fusions lead to ligand-independent, constitutive kinase activation.[8][14]

-

Proto-oncogene Tyrosine-protein Kinase (ROS1): Rearrangements of the ROS1 gene are oncogenic drivers in a subset of NSCLC.[4]

-

Anaplastic Lymphoma Kinase (ALK): Similar to ROS1, ALK rearrangements are well-established oncogenic drivers in NSCLC and other cancers.[15]

Mode of Inhibition: An ATP-Competitive Interaction

Entrectinib functions by competitively binding to the ATP-binding site within the catalytic domain of these target kinases.[3][16] By occupying this pocket, Entrectinib prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates. This action effectively halts the aberrant signaling cascade at its origin.[7][8] The 3-aminoindazole core of Entrectinib forms key hydrogen bonds in the hinge region of the kinase, while the difluorobenzyl moiety, derived from its synthetic precursor, engages in hydrophobic interactions within the pocket, contributing to the drug's high affinity and potency.[13]

Quantitative Potency: A Comparative Analysis

The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit 50% of the target kinase's activity. Entrectinib demonstrates potent inhibition at low nanomolar concentrations across its target profile.

| Target Kinase | IC₅₀ (nM) | Source(s) |

| TRKA | 1 | [10] |

| TRKB | 3 | [10] |

| TRKC | 5 | [10] |

| ROS1 | 12 | [10] |

| ALK | 7 | [10] |

As a Senior Application Scientist, it is my experience that such low nanomolar potency is a hallmark of a well-designed inhibitor, indicating a high degree of target affinity and the potential for achieving therapeutic efficacy at tolerable doses.

Cellular Consequences of Kinase Inhibition

Disruption of Oncogenic Signaling Cascades

The constitutive activity of TRK, ROS1, and ALK fusion proteins drives several pro-survival and proliferative signaling pathways. By inhibiting these kinases, Entrectinib effectively shuts down these cascades.[6] The primary pathways affected include:

-

MAPK/ERK Pathway: This pathway is central to cell proliferation.

-

PI3K/AKT Pathway: This pathway is a critical regulator of cell survival and apoptosis resistance.

-

JAK/STAT Pathway (primarily downstream of ALK): This pathway is also involved in cell survival and proliferation.[3]

The simultaneous inhibition of these pathways leads to a robust anti-tumor effect.

Visualization of Entrectinib's Signaling Inhibition

Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream signaling.

Phenotypic Outcomes: Induction of Apoptosis and Cell Cycle Arrest

The ultimate result of Entrectinib's disruption of these signaling pathways is the induction of programmed cell death (apoptosis) and cell cycle arrest in tumor cells that are dependent on these oncogenic drivers.[10][17] This selective action spares most healthy cells, which do not rely on these aberrant signals, forming the basis of its therapeutic window.

Validating the Mechanism of Action: Key Experimental Protocols

To rigorously characterize an inhibitor like Entrectinib, a series of well-defined experiments are necessary. The following protocols represent a self-validating system, where the biochemical potency determined in vitro is correlated with the biological effect observed in a cellular context.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay directly measures the ability of Entrectinib to inhibit the enzymatic activity of its target kinases. The choice of a luminescence-based ATP detection method (e.g., ADP-Glo™) is deliberate; it offers superior sensitivity and a broad dynamic range, which is essential for accurately quantifying the potent, low-nanomolar IC₅₀ values of Entrectinib.

Objective: To determine the IC₅₀ of Entrectinib against TRKA, ROS1, and ALK kinases.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of Entrectinib in DMSO, typically starting from 10 µM down to the pM range.

-

Prepare a solution of recombinant kinase (e.g., TRKA) and its specific peptide substrate in kinase reaction buffer.

-

Prepare an ATP solution at a concentration near the Kₘ for the specific kinase.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the kinase/substrate solution to each well.

-

Add 0.5 µL of the serially diluted Entrectinib or DMSO (vehicle control) to the appropriate wells.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of the ATP solution.

-

Incubate for 1 hour at 30°C.

-

-

Signal Detection (ADP-Glo™ Assay):

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no kinase).

-

Plot the normalized data against the logarithm of Entrectinib concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Workflow for IC₅₀ Determination

Caption: Experimental workflow for determining kinase inhibitor IC₅₀ values.

Protocol 2: Cell-Based Proliferation Assay

This assay validates the biochemical findings in a biologically relevant system by measuring the effect of Entrectinib on the proliferation of cancer cells harboring an NTRK, ROS1, or ALK fusion.

Objective: To measure the GI₅₀ (concentration for 50% growth inhibition) of Entrectinib in a relevant cancer cell line (e.g., KM12 cells, which harbor a TPM3-NTRK1 fusion).

Methodology:

-

Cell Plating:

-

Seed KM12 cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium.

-

Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare a serial dilution of Entrectinib in growth medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted Entrectinib or vehicle control.

-

Incubate for 72 hours.

-

-

Viability Assessment (CellTiter-Glo® Assay):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the GI₅₀ value.

-

Conclusion and Future Directions

Entrectinib exemplifies the power of targeted therapy in oncology. Its mechanism as a potent, ATP-competitive inhibitor of TRK, ROS1, and ALK kinases is well-established, leading to the disruption of key oncogenic signaling pathways, induction of apoptosis, and profound anti-tumor activity. The ability to cross the blood-brain barrier further distinguishes it as a best-in-class option for patients with CNS metastases. The specific chemical architecture, originating from precursors like 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, is fundamental to its potent and selective activity.

Future research will likely focus on understanding and overcoming potential resistance mechanisms, such as mutations in the kinase domain that prevent drug binding. This ongoing work will continue to refine our therapeutic strategies and improve outcomes for patients with fusion-driven cancers.

References

-

U.S. Food and Drug Administration (FDA). (2019). FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC. [Link][2]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25141092, Entrectinib. [Link][3]

-

The ASCO Post. (2019). Entrectinib for NTRK-Positive Solid Tumors and ROS1-Positive Lung Cancer. [Link][18]

-

Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-39. [Link][15]

-

Patsnap Synapse. (2024). What is the mechanism of Entrectinib? [Link][8]

-

Rolfo, C., et al. (2015). Entrectinib: a potent new TRK, ROS1, and ALK inhibitor. Expert Opinion on Investigational Drugs, 24(11), 1493-500. [Link][4]

-

Goyal, S., et al. (2022). Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors. Current Medicinal Chemistry, 29(15), 2602-2616. [Link][16]

-

Genentech USA, Inc. Rozlytrek® (entrectinib) - Information for Healthcare Providers. [Link][19]

-

Patsnap Synapse. (2024). What is Entrectinib used for? [Link][7]

-

Liu, D., et al. (2018). Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. Therapeutics and Clinical Risk Management, 14, 1247–1252. [Link][20]

-

Kummar, S., & Lassen, U. (2021). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. Journal of the advanced practitioner in oncology, 12(3), 307–312. [Link][14]

-

University of Colorado Anschutz Medical Campus Newsroom. (2019). Lancet Oncology: Entrectinib effective, well-tolerated against ROS1 and NTRK lung cancers, especially with brain metastases. [Link][9]

-

Menichincheri, M., et al. (2016). Anti-Tumor Activity of Entrectinib, a Pan-TRK, ROS1 and ALK Inhibitor, in ETV6-NTRK3-Positive Acute Myeloid Leukemia. Molecular Cancer Therapeutics, 15(4), 628-39. [Link][17]

-

ResearchGate. (2021). (PDF) Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors. [Link][13]

Sources

- 1. Entrectinib - Wikipedia [en.wikipedia.org]

- 2. FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC | FDA [fda.gov]

- 3. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Entrectinib: a potent new TRK, ROS1, and ALK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile (1108745-25-0) for sale [vulcanchem.com]

- 6. cancercareontario.ca [cancercareontario.ca]

- 7. What is Entrectinib used for? [synapse.patsnap.com]

- 8. What is the mechanism of Entrectinib? [synapse.patsnap.com]

- 9. news.cuanschutz.edu [news.cuanschutz.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Entrectinib for NTRK-Positive Solid Tumors and ROS1-Positive Lung Cancer - The ASCO Post [ascopost.com]

- 19. gene.com [gene.com]

- 20. dovepress.com [dovepress.com]

A Technical Guide to the Strategic Role of Fluorine Atoms in 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile

Abstract

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is a critical intermediate in the synthesis of high-value pharmaceutical agents, most notably the kinase inhibitor Entrectinib.[1][2] The strategic placement of three fluorine atoms across its molecular scaffold is not coincidental; it is a deliberate design choice that leverages the unique properties of fluorine to overcome common challenges in drug development. This guide provides an in-depth analysis of the distinct and synergistic roles of each fluorine atom, dissecting their influence on the molecule's physicochemical properties, metabolic stability, and its ability to engage with biological targets. We will explore the mechanistic basis for these effects, from inductive electron withdrawal and pKa modulation to the formation of specific, potency-enhancing interactions within protein binding pockets. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals seeking to understand and apply the principles of strategic fluorination.

Introduction

The Ascendancy of Fluorine in Modern Medicinal Chemistry

Fluorine has become a cornerstone element in drug design, valued for its ability to profoundly alter a molecule's properties in predictable and beneficial ways.[3][4] Despite being only slightly larger than a hydrogen atom, its extreme electronegativity (3.98 on the Pauling scale) and the strength of the carbon-fluorine (C-F) bond impart unique characteristics.[5] Judicious incorporation of fluorine can enhance metabolic stability, modulate acidity or basicity (pKa), increase binding affinity to target proteins, and improve membrane permeability.[6][7] These effects are highly context-dependent, making the strategic placement of fluorine a key skill in modern medicinal chemistry.[3]

Introducing 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile: A Key Pharmaceutical Intermediate

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is an organic compound comprising a benzonitrile core linked to a 3,5-difluorobenzyl group via a methylene bridge.[1] Its primary significance lies in its role as a key building block for Entrectinib (Rozlytrek®), an FDA-approved inhibitor of ROS1 and NTRK kinases.[1] The trifluorinated substitution pattern of this intermediate is instrumental to the final drug's pharmacokinetic and pharmacodynamic profile. Understanding the specific contribution of each fluorine atom is therefore essential for appreciating the rational design behind such targeted therapies.

Physicochemical and Structural Impact of Fluorination

The introduction of fluorine dramatically alters the electronic landscape of the molecule.

The 2-Fluoro Substituent on the Benzonitrile Core: An Inductive Powerhouse

The fluorine atom at the 2-position (ortho to the nitrile group) exerts a powerful inductive electron-withdrawing effect. This has several key consequences:

-

Modulation of Nitrile Reactivity: The strong electron withdrawal polarizes the benzonitrile ring and can influence the chemical reactivity of the nitrile group in subsequent synthetic steps.

-

Altered Acidity/Basicity: Fluorine's high electronegativity can significantly lower the pKa of nearby acidic protons or reduce the basicity of adjacent functional groups.[8][9] While this molecule lacks strongly basic amines, this principle is critical in drug design for improving bioavailability by reducing the charge state of a molecule at physiological pH.[5]

-

Dipole Moment Alteration: The C-F bond introduces a strong local dipole, which alters the overall molecular dipole moment. This can impact solubility and interactions with polar biological environments.[8]

The 3,5-Difluoro Motif on the Benzyl Ring: Modulating Electronics and Conformation

The symmetrical placement of two fluorine atoms on the benzyl ring serves multiple purposes:

-

Electronic Modulation: The two fluorine atoms inductively withdraw electron density from the benzyl ring, which can influence its interaction with target proteins.

-

Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a target.[3][6]

-

Metabolic Shielding: This is arguably the most critical role. The 3 and 5 positions are common sites for oxidative metabolism by cytochrome P450 enzymes. Placing robust C-F bonds at these positions effectively "shields" the ring from hydroxylation, a major pathway for drug degradation.[3][5]

Synergistic Effects on Lipophilicity and Solubility

A common strategy in medicinal chemistry is to use fluorine to increase lipophilicity (the ability to dissolve in fats/lipids), which can enhance membrane permeability.[10] The replacement of a C-H bond with a C-F bond generally increases the local lipophilicity.[8]

| Property | Value | Source |

| CAS Number | 1108745-25-0 | [1][2] |

| Molecular Formula | C₁₄H₈F₃N | [1][11] |

| Molecular Weight | 247.22 g/mol | [1][11] |

| XLogP3 | 3.566 | [12] |

| Appearance | White to yellow or off-white solid | [12][13] |

| Solubility | Soluble in organic solvents | [13] |

| Table 1: Key Physicochemical Properties of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile. |

The Role of Fluorine in Pharmacokinetics (ADME)

Pharmacokinetics describes how a drug moves through the body: Absorption, Distribution, Metabolism, and Excretion (ADME). Fluorination plays a pivotal role in optimizing these parameters.

Enhancing Metabolic Stability: The "Fluorine Shield"

One of the most valuable applications of fluorine is to block metabolic "soft spots."[3] Aromatic rings and benzylic positions are particularly susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance of a drug from the body. The C-F bond is significantly stronger than the C-H bond and is resistant to this type of metabolic attack.[5] In 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, the fluorines on the benzyl ring prevent aromatic hydroxylation, thereby increasing the metabolic stability and half-life of any drug synthesized from it.[1][3] This is a key strategy for achieving desirable pharmacokinetic profiles, such as once-daily dosing.[3]

Influence on Membrane Permeability

The increased lipophilicity conferred by fluorine atoms can improve a molecule's ability to pass through cellular membranes via passive diffusion.[14] This is crucial for oral bioavailability and for drugs that need to cross the blood-brain barrier.[1] However, excessive lipophilicity can sometimes lead to poor solubility or increased clearance by other mechanisms, so a careful balance must be struck.[3][5]

The Role of Fluorine in Pharmacodynamics: Target Engagement

Pharmacodynamics is the study of how a drug interacts with its target receptor or enzyme. The fluorine atoms in this molecule are positioned to facilitate potent and selective binding.

Directing Binding Interactions within Kinase ATP Pockets

In the context of Entrectinib, the 3,5-difluorobenzyl group plays a direct role in binding to the ATP pocket of kinases like ROS1 and TRK.[1] The electron-withdrawing nature of the fluorine atoms creates a partial positive charge on the edge of the aromatic ring, which can engage in favorable interactions.

Halogen Bonding and Other Non-Covalent Interactions

The C-F bond can act as a weak hydrogen bond acceptor and participate in other crucial non-covalent interactions.[15][16]

-

Halogen Bonding: The 3,5-difluorobenzyl group is optimized to form halogen bonds with electron-rich atoms, such as the backbone carbonyl oxygens found in protein active sites.[1] This is a specific, directional interaction that can significantly enhance binding affinity.

-